tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18255463
InChI: InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)
SMILES:
Molecular Formula: C12H16BrN3O3
Molecular Weight: 330.18 g/mol

tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate

CAS No.:

Cat. No.: VC18255463

Molecular Formula: C12H16BrN3O3

Molecular Weight: 330.18 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate -

Specification

Molecular Formula C12H16BrN3O3
Molecular Weight 330.18 g/mol
IUPAC Name tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate
Standard InChI InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)
Standard InChI Key QAYQDBIQYRLEFH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₆BrN₃O₃, with a molecular weight of 330.18 g/mol. Its IUPAC name, tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate, reflects the presence of three functional groups:

  • A tert-butyl carbamate group (N-Boc), which provides steric protection for amines during synthetic workflows.

  • A 4-bromopyridin-2-yl ring, offering a halogenated aromatic system for cross-coupling reactions.

  • A carbamoyl methyl linker, bridging the pyridine and carbamate moieties.

The Standard InChI key (InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)) confirms the connectivity and stereochemistry.

Physicochemical Properties

While experimental data on melting point, solubility, and spectral characteristics remain unpublished, analog-based inferences suggest:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the carbamate and amide groups.

  • Stability: The tert-butyl group enhances hydrolytic stability compared to methyl or ethyl carbamates .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically proceeds via a two-step protocol:

  • Formation of the carbamoyl methyl intermediate: Reaction of glycine derivatives with 4-bromo-2-aminopyridine.

  • Boc protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A related synthesis for tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS: 946000-13-1) involves:

  • Step 1: Deprotonation of (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester with NaH in THF at 0°C .

  • Step 2: Alkylation with methyl iodide, yielding a 76% isolated product after chromatography .

ParameterValueSource
Reaction Temperature0°C (Step 1); 0–20°C (Step 2)
Yield76%
PurificationColumn chromatography

Industrial Considerations

Scalable production may employ continuous flow reactors to optimize exothermic deprotonation steps and reduce reaction times .

Reactivity and Functionalization

Halogen-Based Reactivity

The bromine atom at the pyridine 4-position enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Forms biaryl systems with boronic acids.

  • Buchwald-Hartwig Amination: Introduces amine groups for drug candidate diversification.

Carbamate Deprotection

The N-Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the primary amine for further functionalization.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The 4-bromopyridine scaffold is prevalent in kinase inhibitors targeting oncology and inflammatory diseases. For example, analogous structures are found in Bruton’s tyrosine kinase (BTK) inhibitors.

Peptide Mimetics

The carbamoyl methyl group facilitates integration into peptidomimetics, enhancing metabolic stability compared to traditional peptide bonds.

PrecautionRecommendation
Personal ProtectionGloves, goggles, fume hood
Storage2–8°C, inert atmosphere
Spill ManagementAbsorb with inert material

Future Perspectives

Catalytic Applications

The bromopyridine moiety could anchor transition-metal catalysts in heterogeneous catalysis, leveraging its rigid aromatic structure .

Bioconjugation

Functionalization with PEG linkers or fluorophores may enable use in antibody-drug conjugates (ADCs) or diagnostic probes.

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